LiCH₂tms acts as a strong nucleophile due to the negative charge on the carbon atom adjacent to lithium. This property makes it valuable in forming carbon-carbon bonds through reactions like alkylation and acylation. For example, LiCH₂tms can be used to add a methyl group to aldehydes and ketones, creating new carbon chains essential for various organic molecules .
LiCH₂tms can selectively deprotonate C-H bonds adjacent to electron-withdrawing groups like carbonyls and amides. This deprotonation is followed by reaction with the trimethylsilyl (TMS) group, forming a silyl ether or silyl amine, respectively. This approach is valuable in protecting sensitive functional groups during organic synthesis .
Flammable;Corrosive